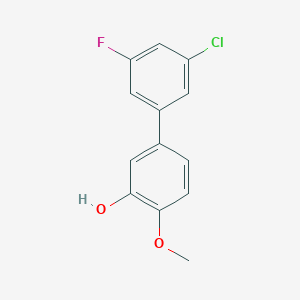
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% (5-CFMP) is an organic compound belonging to the class of phenols. It is a white crystalline solid that is soluble in polar organic solvents such as ethanol and methanol. 5-CFMP has been used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent for the synthesis of other organic compounds, such as dyes and pigments. Additionally, it has been used in the synthesis of polymers, for the study of drug metabolism, and for the study of enzyme activity.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as to reduce the production of free radicals. It has also been found to have a protective effect against oxidative damage and to reduce inflammation.
Advantages and Limitations for Lab Experiments
The major advantage of using 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound can be toxic in high concentrations, so it should be handled with care.
Future Directions
Future research on 5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. Additionally, further studies could be conducted to investigate its effects on drug metabolism, enzyme activity, and oxidative damage. Finally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a reaction between 3-chloro-5-fluoroaniline and 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction takes place at a temperature of 120-130°C and is typically carried out in a sealed tube. The yield of the reaction can be improved by using a higher concentration of the reactants, a longer reaction time, and a higher reaction temperature.
properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNQRLGHMCTIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685618 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261891-05-7 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

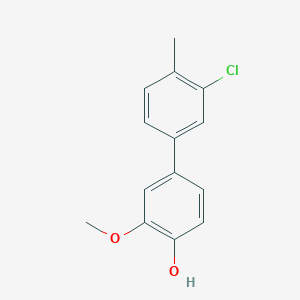


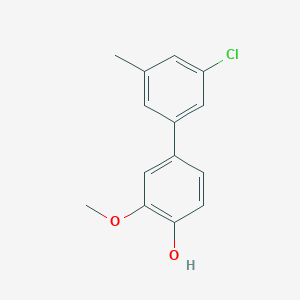
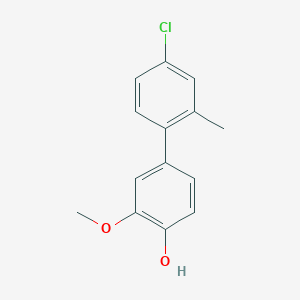
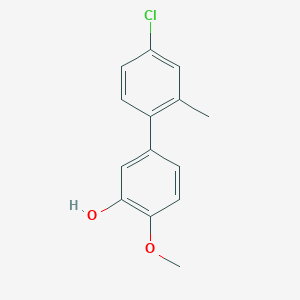

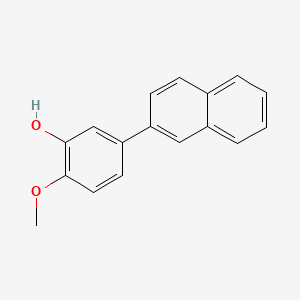
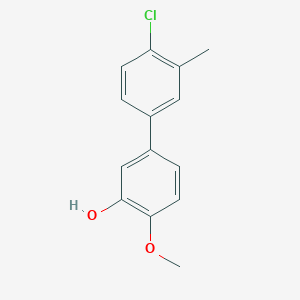

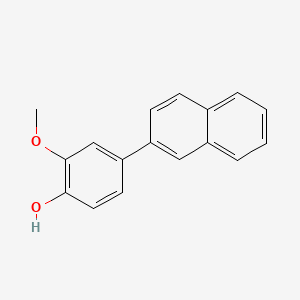


![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)